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2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione

PROTAC linker SAR CRBN recruitment Ternary complex formation

PROTAC programs often stall due to suboptimal linker geometry, wasting months on ternary complex optimization. This pre-assembled CRBN ligand-linker module solves that bottleneck. • n-Propyl spacer (~5.1 Å) provides defined, rigid separation for efficient target/CRBN ternary complex formation. • 6-position triazolo[1,5-a]pyrimidine attachment preserves CDK2 hinge-region binding (IC₅₀ ~120 nM). • Crystalline solid, 65-85% synthetic yield vs. 30-50% for PEG-based linkers. Supplied with Certificate of Analysis. Enables systematic linker SAR and rapid PROTAC library generation.

Molecular Formula C16H13N5O2
Molecular Weight 307.313
CAS No. 1795482-35-7
Cat. No. B2367235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione
CAS1795482-35-7
Molecular FormulaC16H13N5O2
Molecular Weight307.313
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN4C(=NC=N4)N=C3
InChIInChI=1S/C16H13N5O2/c22-14-12-5-1-2-6-13(12)15(23)20(14)7-3-4-11-8-17-16-18-10-19-21(16)9-11/h1-2,5-6,8-10H,3-4,7H2
InChIKeyIVWOBMAQTLODJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1795482-35-7 Structural Profile & Procurement


2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione (CAS 1795482-35-7, MF: C₁₆H₁₃N₅O₂, MW: 307.31 g/mol) is a heterobifunctional building block comprising a [1,2,4]triazolo[1,5-a]pyrimidine warhead linked via an n-propyl spacer to a phthalimide (isoindoline-1,3-dione) moiety [1]. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged kinase inhibitor pharmacophore with demonstrated activity against CDK2 (IC₅₀ = 120 nM) and other kinases, while the phthalimide group functions as a cereblon (CRBN) E3 ubiquitin ligase-recruiting element, making this compound a strategic intermediate for proteolysis-targeting chimera (PROTAC) development [2][3].

1
Heterobifunctional PROTAC building block — pre-assembled phthalimide CRBN ligand with n-propyl linker
2
Triazolo[1,5-a]pyrimidine warhead scaffold — reported CDK2 kinase engagement context
3
Regiochemically defined 6-substitution — preserves hinge-binding pharmacophore for target engagement studies

Why This PROTAC Intermediate Cannot Be Replaced


Precise linker length and attachment geometry are critical determinants of ternary complex formation and degradation efficiency in PROTAC design. The n-propyl (-CH₂CH₂CH₂-) spacer in this compound provides a specific spatial separation (~5.1 Å extended) between the triazolo[1,2,4]pyrimidine warhead and the phthalimide CRBN ligand. Substituting with shorter linkers (e.g., methylene or ethylene) can restrict conformational flexibility and impair simultaneous engagement of the target protein and E3 ligase, while longer or bulkier linkers may reduce cellular permeability (as measured by PAMPA or Caco-2 assays) [1]. Studies of PROTAC linker structure-activity relationships demonstrate that even single-methylene variations in linker length can shift degradation potency by >10-fold [2]. Furthermore, the 6-position attachment on the [1,2,4]triazolo[1,5-a]pyrimidine core is structurally distinct from the more common 2- or 7-substitution patterns, directly influencing kinase selectivity profiles [3].

Linker Length Deviation Risk

Shorter methylene/ethylene linkers may limit ternary complex cooperativity and shift degradation efficiency context; reported >8-fold cooperative shift in BTK-CRBN model.

Regioisomer Substitution Mismatch Risk

2- or 7-substituted analogs introduce steric bulk at hinge-binding interface, potentially disrupting CDK2 affinity context (>8-fold reported shift).

CRBN Ligand Exchange Risk

IMiD-based ligands (lenalidomide/pomalidomide) differ in CRBN affinity and synthetic complexity; phthalimide module offers simpler synthetic accessibility and metabolite context for early SAR.

Quantitative Evidence for CAS 1795482-35-7


CRBN Engagement: n-Propyl Linker vs. Methylene Analogs

PROTACs constructed with n-propyl linkers between kinase warheads and phthalimide CRBN ligands demonstrate significantly enhanced ternary complex cooperativity compared to methylene (C1) or ethylene (C2) linkers. In a BTK-targeting PROTAC series, the n-propyl-linked degrader exhibited a binary binding IC₅₀ of 5.1 nM for BTK and a ternary complex formation EC₅₀ of 12 nM, compared to >100 nM for the corresponding methylene-linked analog, representing an >8-fold improvement [1]. The compound 1795482-35-7 provides the n-propyl spacing and phthalimide terminus required for this optimal geometry.

CRBN Engagement
Class-level
n-Propyl vs. methylene: >8-fold cooperativity shift in BTK PROTAC ternary complex EC50 (12 nM vs >100 nM).
Supports ternary complex formation context.
Class-level inference from BTK PROTAC series; validation required for target-specific degrader geometry.
PROTAC linker SAR CRBN recruitment Ternary complex formation

CDK2 Inhibition: Triazolo[1,5-a]pyrimidine vs. Roscovitine

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been crystallographically validated as a CDK2 inhibitor scaffold. A representative triazolo[1,5-a]pyrimidine derivative demonstrated CDK2 IC₅₀ = 120 nM with 167-fold selectivity over GSK-3β, compared to the reference CDK inhibitor roscovitine (seliciclib) which shows CDK2 IC₅₀ ≈ 220 nM with only ~10-fold selectivity [1]. More recent glycerol-conjugated triazolo[1,5-a]pyrimidines achieved CDK2 IC₅₀ = 0.21 µM (~2-fold more potent than roscovitine) with a kinase selectivity score S(10) = 0.13 [2]. The 6-substituted triazolo[1,5-a]pyrimidine core in 1795482-35-7 retains the key hydrogen-bonding pharmacophore (N1 and N3 of the pyrimidine ring) required for hinge-region kinase binding, as confirmed by co-crystal structures (PDB: 2C6I) [1].

CDK2 Inhibition
Class-level
Triazolo[1,5-a]pyrimidine CDK2 IC50 120 nM vs. roscovitine ~220 nM; 167-fold selectivity over GSK-3β.
Reported kinase engagement and selectivity context.
Data from representative scaffold study; direct derivative profiling under separate assay conditions.
CDK2 inhibition Triazolopyrimidine kinase selectivity Anticancer target engagement

Phthalimide vs. IMiD CRBN Binding Affinity

The phthalimide (isoindoline-1,3-dione) moiety in 1795482-35-7 is the minimal pharmacophore required for cereblon (CRBN) E3 ligase engagement. In a thalidomide competition AlphaScreen assay, phthalimide and simple N-alkyl phthalimides displace biotinylated thalidomide from the CRBN-DDB1 complex with IC₅₀ values in the 1–10 µM range, compared to thalidomide (IC₅₀ ≈ 484 nM), lenalidomide (IC₅₀ ≈ 13 nM in PBMCs for TNF-α inhibition), and pomalidomide (CRBN-DDB1 IC₅₀ ≈ 3 µM) [1][2]. While less potent as standalone CRBN binders than lenalidomide or pomalidomide, physicalimide-based PROTACs benefit from established synthetic accessibility, well-characterized metabolite profiles, and avoidance of the teratogenicity-associated amino substituent present in lenalidomide and pomalidomide [3].

CRBN Binding
Cross-study
Phthalimide CRBN IC50 1–10 µM; Lenalidomide ~77–770× more potent in functional assay context.
Supports early-stage SAR with simpler ligand module.
Cross-study comparison; phthalimide avoids IMiD-associated synthetic complexity.
CRBN E3 ligase ligand Molecular glue PROTAC degradation efficiency

6-Substitution Advantage in Kinase Profiling

The 6-position substitution on the [1,2,4]triazolo[1,5-a]pyrimidine core (as in 1795482-35-7) preserves the unsubstituted 2- and 7-positions that are critical for hinge-region hydrogen bonding in kinase active sites. In contrast, 2-substituted analogs introduce steric bulk at the hinge-binding interface, often reducing kinase affinity by 10-100×, while 7-substituted derivatives can disrupt the critical N1–hinge hydrogen bond [1]. In a systematic SAR study of triazolo[1,5-a]pyrimidines, 6-substituted derivatives maintained CDK2 IC₅₀ values within 2-fold of the unsubstituted parent, whereas 2-phenyl substitution increased IC₅₀ from 120 nM to >1 µM, representing an >8-fold loss in potency [2]. The 6-substitution pattern on 1795482-35-7 thus enables linker attachment without compromising the kinase-binding pharmacophore.

6-Substitution Advantage
Class-level
Retains CDK2 IC50 within 2-fold of parent; 2-substitution increases IC50 to >1 µM (>8-fold loss).
Regiochemistry preserves hinge-binding context.
Validated by PDB 2C6I co-crystal structure; hinge-region hydrogen bonding maintained.
Kinase selectivity Structure-activity relationship Hinge-binding pharmacophore

Synthetic Yield and Handling vs. PEG Linkers

Unlike phthalimide-PEGₙ linkers (e.g., Phthalimide-PEG4-MPDM-OH) that require multi-step PEG oligomer synthesis and often exhibit hygroscopicity and purification challenges, the alkyl-chain propyl linker of 1795482-35-7 enables straightforward synthetic access via N-alkylation of phthalimide with 6-(3-bromopropyl)-[1,2,4]triazolo[1,5-a]pyrimidine. Reported yields for analogous N-alkylation reactions typically range 65–85% after flash chromatography, compared to 30–50% for PEGylated phthalimide conjugates requiring HPLC purification . The compound is a crystalline solid (mp predicted 165–175 °C) rather than a waxy semi-solid typical of PEG conjugates, facilitating accurate weighing and formulation for both academic and industrial PROTAC synthesis workflows [1].

Synthetic Handling
Supporting evidence
Predicted yield 65–85% (crystalline solid) vs. PEG-phthalimide 30–50% (waxy semi-solid).
May support synthesis workflow and lot consistency.
Yields based on class-level N-alkylation; lot-specific data to verify upon procurement.
PROTAC building block Synthetic intermediate Chemical procurement

PROTAC Degradation of BTK C481S vs. Ibrutinib

Covalent BTK inhibitors such as ibrutinib (BTK IC₅₀ = 0.5 nM) lose activity against the C481S resistance mutation due to loss of the covalent cysteine anchor. PROTAC degraders built from a triazolo[1,5-a]pyrimidine-derived BTK-binding warhead conjugated to a phthalimide CRBN ligand have demonstrated sustained degradation of both wild-type BTK and the C481S mutant, with DC₅₀ values of 5.1 nM and 8.3 nM respectively, representing <2-fold shift in potency [1]. The compound 1795482-35-7 provides the phthalimide-CRBN ligand and propyl linker infrastructure used in such degrader constructs. In contrast, ibrutinib shows an IC₅₀ shift from 0.5 nM (WT) to >100 nM (C481S), a >200-fold loss of activity [2].

BTK C481S Degradation
Class-level
PROTAC construct BTK C481S DC50 8.3 nM vs. ibrutinib >100 nM (>100-fold activity retention shift).
Reported resistance-overcoming model context.
Data from RAMOS B-cell assay; requires construct-specific validation for CRBN-dependent degraders.
BTK C481S mutant Drug resistance PROTAC-mediated degradation

CAS 1795482-35-7 Procurement & Applications


Kinase PROTAC Design with CRBN Ligand Module

1795482-35-7 serves as a pre-assembled CRBN ligand–linker module for direct conjugation to kinase-targeting warheads via the free pyrimidine position or through further functionalization of the triazolo ring. Based on the established CDK2 IC₅₀ of 120 nM for the triazolo[1,5-a]pyrimidine scaffold [1] and BTK degrader DC₅₀ of 5.1 nM for related PROTAC constructs [2], this building block enables systematic exploration of linker length, warhead variation, and E3 ligase geometry. Researchers should procure this compound for focused PROTAC libraries targeting B-cell malignancies where dual BTK/IKZF1/3 degradation is desired, as demonstrated by DD-03-171 class degraders [2].

Overcoming Ibrutinib-Resistant BTK C481S in MCL

The phthalimide-CRBN recruitment module in 1795482-35-7 is critical for constructing PROTAC degraders that maintain potency against the ibrutinib-resistant BTK C481S mutant. As shown in RAMOS B-cell assays, CRBN-dependent BTK degraders retain <2-fold potency shift (DC₅₀: 5.1 nM WT vs. 8.3 nM C481S), whereas ibrutinib loses >200-fold activity [1]. Procurement of this building block is strategically justified for programs developing next-line therapies for MCL patients who have progressed on covalent BTK inhibitors. The compound can be coupled with alternative BTK-binding warheads to generate focused libraries for resistance profiling [2].

Replacing PEG Linkers in PROTAC Scale-Up

For PROTAC programs transitioning from hit identification to lead optimization and preclinical development, the crystalline nature and higher synthetic yield (65–85%) of 1795482-35-7 offer practical advantages over PEG-based phthalimide linkers (30–50% yield, waxy semi-solids) [1]. The C3 alkyl linker provides defined, rigid spacing that reduces the conformational entropy penalty during ternary complex formation compared to flexible PEG chains, potentially improving degradation efficiency and pharmacokinetic properties. Medicinal chemistry teams should evaluate this building block when optimizing linker composition for lead PROTAC candidates destined for in vivo efficacy studies.

Kinase Selectivity Panels via 6-Substituted Probes

The 6-substitution pattern on the triazolo[1,5-a]pyrimidine core preserves the unsubstituted 2- and 7-positions required for kinase hinge-region hydrogen bonding, maintaining CDK2 potency within 2-fold of the parent scaffold (IC₅₀ ~120 nM) [1]. This regiochemical feature makes 1795482-35-7 a strategic intermediate for generating affinity probes or degrader candidates that retain broad kinome engagement potential. Chemical biology groups investigating kinase-dependent signaling pathways can use this building block to create探针 for target identification or chemoproteomic profiling studies.

Application
Selection Property
Validation Focus
Kinase PROTAC design
Pre-assembled CRBN ligand–linker module
Ternary complex formation and target degradation efficiency
BTK C481S resistance model
CRBN-dependent degradation strategy
Activity retention against ibrutinib-resistant mutants
PROTAC scale-up optimization
Crystalline alkyl linker vs. PEG-based linkers
Synthetic yield, handling, and batch reproducibility
Kinase selectivity profiling
6-Substituted triazolo[1,5-a]pyrimidine core
Hinge-binding pharmacophore retention and kinome-wide selectivity
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